molecular formula C6H16ClN5O2 B560374 NG-amino-L-Arginine (hydrochloride) CAS No. 1031799-40-2

NG-amino-L-Arginine (hydrochloride)

Cat. No. B560374
CAS RN: 1031799-40-2
M. Wt: 225.677
InChI Key: YGVMJVSXFJRHGQ-WCCKRBBISA-N
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Description

NG-amino-L-Arginine (hydrochloride), also known as L-NAA HCL, is a nitric oxide synthase (NOS) inhibitor that inhibits nNOS, iNOS, and eNOS with Ki values of 0.3, 3, and 2.5 μM, respectively . It causes concentration-dependent, competitive, and stereoselective antagonism of acetylcholine-elicited relaxation and cyclic GMP accumulation .


Molecular Structure Analysis

The molecular formula of NG-amino-L-Arginine (hydrochloride) is C6H16ClN5O2 . The molecular weight is 225.68 g/mol . The InChIKey Identifier is YGVMJVSXFJRHGQ-WCCKRBBISA-N . The Canonical SMILES is C(CC(C(=O)O)N)CN=C(N)NN.Cl .


Chemical Reactions Analysis

NG-amino-L-Arginine (hydrochloride) is known to cause concentration-dependent, competitive, and stereoselective antagonism of acetylcholine-elicited relaxation and cyclic GMP accumulation . It is 100- to 300- fold more potent than NG-methyl-L-arginine and does not inhibit endothelium-independent relaxation elicited by nitroglycerin .


Physical And Chemical Properties Analysis

The physical and chemical properties of NG-amino-L-Arginine (hydrochloride) include a molecular weight of 225.68 g/mol, a Hydrogen Bond Donor Count of 6, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 6, an Exact Mass of 225.0992525 g/mol, a Monoisotopic Mass of 225.0992525 g/mol, a Topological Polar Surface Area of 140 Ų, a Heavy Atom Count of 14, and a Formal Charge of 0 .

Scientific Research Applications

Pharmacology

It is used to compare the inhibitory potencies of various arginine analogues on endothelium-derived relaxing factor (EDRF) function, which is essential for drug development and understanding vasodilation mechanisms.

Each application leverages L-NAA HCL’s ability to modulate NO production, providing a valuable tool for diverse fields of scientific inquiry .

Mechanism of Action

Target of Action

NG-amino-L-Arginine (hydrochloride), also known as L-NAA HCL, primarily targets nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . These enzymes are involved in catalyzing the production of nitric oxide (NO) from L-arginine .

Mode of Action

The compound inhibits nNOS, iNOS, and eNOS with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by NG-amino-L-Arginine is the nitric oxide (NO) pathway. Nitric oxide synthases (NOSs) catalyze the production of nitric oxide (NO) from L-arginine . As an important cellular signaling molecule, NO has been implicated in modulating vascular tone, airway tone, insulin secretion, and peristalsis .

Pharmacokinetics

It’s known that the compound can be used both in cell culture and in vivo .

Result of Action

The result of NG-amino-L-Arginine’s action is the inactivation of the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This leads to a decrease in the production of nitric oxide (NO), which can have various effects on cellular signaling .

Action Environment

The action of NG-amino-L-Arginine can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the concentration of L-arginine present, as shown by the fact that the maximal response to acetylcholine was inhibited by NG-amino-L-Arginine in excess of 1 μM and was abolished by concentrations in the range of 10-30 μM .

Safety and Hazards

While specific safety and hazards information for NG-amino-L-Arginine (hydrochloride) was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVMJVSXFJRHGQ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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